

# Understanding the chemical structure of Satigrel

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Structure and Activity of Satigrel

This guide provides a detailed overview of the chemical properties, mechanism of action, and experimental characterization of **Satigrel** (E5510), a potent anti-platelet agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical and Physical Properties**

**Satigrel**, identified by the CAS Number 111753-73-2, is a small molecule drug with a molecular weight of 337.37 g/mol .[1][2][3] Its chemical identity is well-defined by established nomenclature and notation systems.

| Identifier        | Value                                                      |  |
|-------------------|------------------------------------------------------------|--|
| IUPAC Name        | 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid[2][3][4] |  |
| Canonical SMILES  | N#CC(=C(C1=CC=C(OC)C=C1)C2=CC=C(OC)<br>C=C2)CCC(=O)O[2]    |  |
| Molecular Formula | C20H19NO4[1][2]                                            |  |
| CAS Number        | 111753-73-2[1][2][3]                                       |  |
| Molecular Weight  | 337.37 g/mol [3]                                           |  |
| Monoisotopic Mass | 337.13 Da[1]                                               |  |



## **Mechanism of Action and Biological Activity**

**Satigrel** exhibits a dual mechanism of action, functioning as a potent inhibitor of platelet aggregation by targeting two distinct signaling pathways.[4] It selectively inhibits prostaglandin H synthase-1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterase (PDE) isozymes.[4][5]

#### Inhibition of Prostaglandin H Synthase-1 (PGHS-1)

**Satigrel** is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), an enzyme crucial for the synthesis of thromboxane A2 (TXA2).[4] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, **Satigrel** effectively blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, thereby suppressing platelet aggregation induced by agents like collagen and arachidonic acid.[4][5]



Click to download full resolution via product page

Caption: Satigrel's inhibition of the PGHS-1 pathway.

### Inhibition of Phosphodiesterases (PDEs)

In addition to its effects on the PGHS-1 pathway, **Satigrel** inhibits several phosphodiesterase (PDE) isozymes.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that inhibit platelet activation. **Satigrel** is most potent against Type III PDE, which primarily hydrolyzes cAMP.[4] By inhibiting these PDEs, **Satigrel** leads to an increase in



intracellular cAMP and cGMP levels, which in turn inhibits thrombin-induced platelet aggregation.[4]



Click to download full resolution via product page

Caption: Satigrel's inhibition of phosphodiesterase (PDE) pathways.

### **Quantitative Inhibitory Activity**

The inhibitory potency of **Satigrel** against various enzyme targets has been quantified, demonstrating its selectivity for PGHS-1 over PGHS-2 and its activity against multiple PDE isoforms.



| Enzyme Target | IC50 Value (μM) | Reference |
|---------------|-----------------|-----------|
| PGHS-1        | 0.081           | [4][5]    |
| PGHS-2        | 5.9             | [4][5]    |
| PDE Type II   | 62.4            | [4][5]    |
| PDE Type III  | 15.7            | [4][5]    |
| PDE Type V    | 39.8            | [4][5]    |

### **Experimental Protocols**

The characterization of **Satigrel** involves standard pharmacological and analytical chemistry workflows. Below are generalized protocols representative of the methods used to determine its inhibitory activity and confirm its structure.

#### In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor like **Satigrel** against a target enzyme (e.g., PGHS-1 or a PDE isozyme).

- Reagent Preparation:
  - Prepare a stock solution of **Satigrel** in a suitable solvent (e.g., DMSO).
  - Prepare a series of dilutions of the **Satigrel** stock solution to create a range of test concentrations.
  - Prepare a solution of the target enzyme (e.g., purified PGHS-1) at a known concentration in an appropriate assay buffer.
  - Prepare a solution of the enzyme's substrate (e.g., arachidonic acid for PGHS-1) at a known concentration.
- Assay Procedure:
  - In a multi-well plate, add the enzyme solution to each well.



- Add the various dilutions of Satigrel to the test wells. Add solvent alone to the control
  wells (0% inhibition) and a known potent inhibitor to the positive control wells (100%
  inhibition).
- Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the reaction for a fixed period under optimal conditions.
- Detection and Analysis:
  - Stop the reaction using a chemical quencher or by heat inactivation.
  - Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
  - Calculate the percentage of inhibition for each Satigrel concentration relative to the controls.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro enzyme inhibition assay.



#### **Structural Elucidation Workflow**

Confirming the chemical structure of a novel compound like **Satigrel** involves a combination of analytical techniques to determine its connectivity, mass, and stereochemistry.

- Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern,
   which helps in confirming the molecular formula and identifying structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Identifies the number and types of hydrogen atoms in the molecule and their connectivity.
  - 13C NMR: Identifies the number and types of carbon atoms in the molecular framework.
  - 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms (H-H,
     C-H), allowing for the complete assembly of the molecular structure.
- X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the
  definitive three-dimensional structure of the molecule, including bond lengths, bond angles,
  and absolute stereochemistry.



Click to download full resolution via product page

Caption: General workflow for chemical structure elucidation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Satigrel [drugfuture.com]
- 4. Mechanisms of satigrel (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Understanding the chemical structure of Satigrel].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1680788#understanding-the-chemical-structure-of-satigrel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com